molecular formula C11H14O2 B1370996 3-Sec-butoxybenzaldehyde CAS No. 915924-09-3

3-Sec-butoxybenzaldehyde

Cat. No.: B1370996
CAS No.: 915924-09-3
M. Wt: 178.23 g/mol
InChI Key: VDZAJWUUHHMPCY-UHFFFAOYSA-N
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Description

3-Sec-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of a benzaldehyde group substituted with a sec-butoxy group at the third position of the benzene ring. This compound is typically a liquid at room temperature and is used in various chemical research and industrial applications .

Scientific Research Applications

3-Sec-butoxybenzaldehyde is utilized in various scientific research applications, including:

Safety and Hazards

The safety data sheet for 3-Sec-butoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sec-butoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sec-butoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Sec-butoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Sec-butoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The sec-butoxy group can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Butoxybenzaldehyde: Similar in structure but with a butoxy group instead of a sec-butoxy group.

    4-Butoxybenzaldehyde: The butoxy group is positioned at the fourth position of the benzene ring.

    3-Methoxybenzaldehyde: Contains a methoxy group instead of a butoxy group.

Uniqueness

3-Sec-butoxybenzaldehyde is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .

Properties

IUPAC Name

3-butan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAJWUUHHMPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655684
Record name 3-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-09-3
Record name 3-(1-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Butan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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